molecular formula C11H12ClN5O2 B2730504 1-(2-chloro-7H-purin-6-yl)piperidine-4-carboxylic acid CAS No. 919736-51-9

1-(2-chloro-7H-purin-6-yl)piperidine-4-carboxylic acid

Cat. No.: B2730504
CAS No.: 919736-51-9
M. Wt: 281.7
InChI Key: UNANAGYRIFIIJZ-UHFFFAOYSA-N
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Description

1-(2-chloro-7H-purin-6-yl)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C11H12ClN5O2 and its molecular weight is 281.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Therapeutic Applications and Structural Insights

  • Cancer Research : A study discusses the potential of a closely related compound in inhibiting Aurora A kinase, highlighting its relevance in cancer treatment. The structural formula and pharmacological properties indicate its utility in targeting cancerous cells (ロバート ヘンリー,ジェームズ, 2006).

  • Crystal and Molecular Structure Analysis : Research on 4-piperidinecarboxylic acid hydrochloride provides insight into its crystalline structure, contributing to the understanding of molecular interactions and structural stability, crucial for designing effective therapeutic agents (M. Szafran, A. Komasa, E. Bartoszak-Adamska, 2007).

  • Nanomagnetic Catalysis for Drug Synthesis : The synthesis and application of Fe3O4-PPCA as a nanomagnetic catalyst for producing pharmaceutical compounds demonstrate the chemical's role in facilitating efficient and reusable catalyst systems, which is pivotal for sustainable drug synthesis processes (A. Ghorbani‐Choghamarani, G. Azadi, 2015).

  • Hydrogen Bonding and Spectroscopy : Studies on complexes of piperidine-4-carboxylic acid reveal intricate details about hydrogen bonding and spectroscopic properties, essential for understanding drug-receptor interactions and the design of novel pharmaceutical agents (A. Komasa et al., 2008).

  • Antimicrobial Activity : The exploration of pyridine derivatives, including compounds structurally similar to the chemical , for their antimicrobial activity, underscores the potential of such molecules in addressing antibiotic resistance and developing new antimicrobial agents (N. Patel et al., 2011).

Properties

IUPAC Name

1-(2-chloro-7H-purin-6-yl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN5O2/c12-11-15-8-7(13-5-14-8)9(16-11)17-3-1-6(2-4-17)10(18)19/h5-6H,1-4H2,(H,18,19)(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNANAGYRIFIIJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC(=NC3=C2NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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